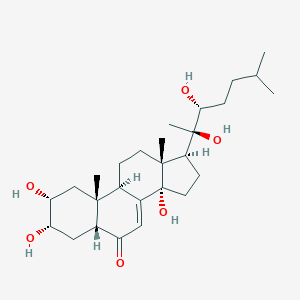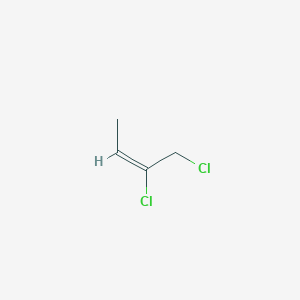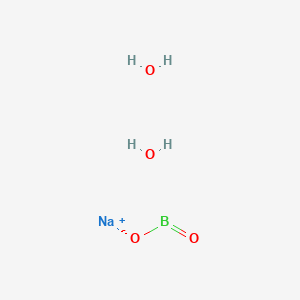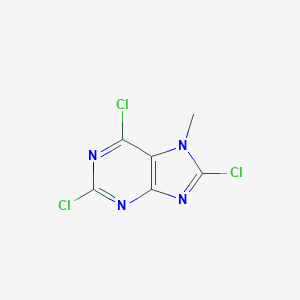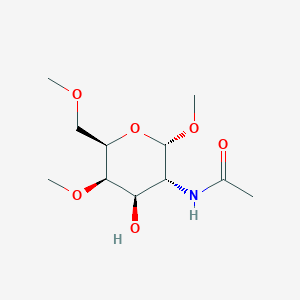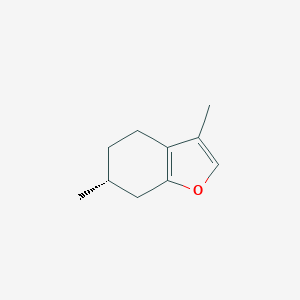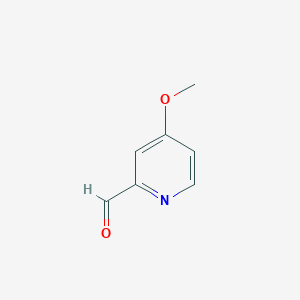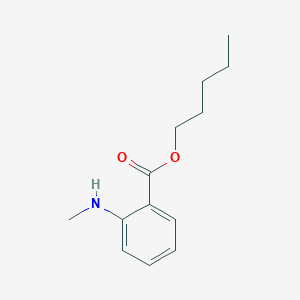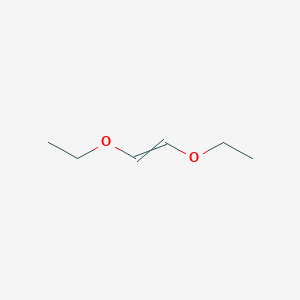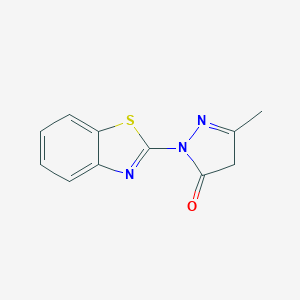
Pyrazol-5(4H)-one, 1-(2-benzothiazolyl)-3-methyl-
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in a particular context, such as its use in industry or medicine.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties. It could also include its thermodynamic properties and chemical stability.Applications De Recherche Scientifique
Green Synthesis and Chemical Characterization : A study by Al-Matar et al. (2010) demonstrates a green, solvent-free synthesis of Pyrano[2,3-c]-pyrazoles, which include derivatives of Pyrazol-5(4H)-one. This method is significant for its environmental friendliness and efficiency in producing these compounds (Al-Matar et al., 2010).
Synthesis and Biological Activities : Asegbeloyin et al. (2014) synthesized a derivative of 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene and studied its biological activities. The research showed significant cytotoxic activity against human leukemia cells and antimicrobial effects against certain bacteria (Asegbeloyin et al., 2014).
Antimicrobial Activity : Amir et al. (2012) focused on the synthesis of pyrazolinones and pyrazoles having a benzothiazole moiety, with preliminary studies indicating promising antimicrobial activities (Amir et al., 2012).
Synthesis and DNA Binding Studies : Jadeja et al. (2012) synthesized Schiff base ligands using pyrazolone derivatives, including 3-methyl-2-pyrazolin-5-ones. The Cu(II) complexes of these ligands showed potential for DNA binding, which is relevant for biochemical and medicinal applications (Jadeja et al., 2012).
Chemical Separation Techniques : Sharma and Swami (1985) demonstrated the separation of closely related pyrazole derivatives using Thin Layer Chromatography (TLC), highlighting the compound's significance in analytical chemistry (Sharma & Swami, 1985).
Coordination with Metal Cores : Niekerk et al. (2020) studied the reaction of pyrazole-benzothiazole hybrids with [ReO]3+ and fac-[Re(CO)3]+ cores. This research is significant for understanding the coordination chemistry of these compounds (Niekerk et al., 2020).
Synthesis and Spectroscopy : Elguero et al. (1991) provided insights into the synthesis and NMR spectroscopy of pyrazoles and related compounds, emphasizing the importance of these techniques in characterizing such complex organic compounds (Elguero et al., 1991).
Crystal Structure and DFT Studies : Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, including crystal structure analysis and Density Functional Theory (DFT) calculations. This study contributes to the field of material science and molecular modeling (Kumara et al., 2018).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis or use.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHMNVVMEMQSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

